molecular formula C13H22ClNO2 B3086049 (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158469-22-7

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3086049
CAS No.: 1158469-22-7
M. Wt: 259.77 g/mol
InChI Key: FKCSKOBWRQZWKT-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a [(2,4-dimethoxyphenyl)methyl]amine moiety, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-amine with 2,4-dimethoxybenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, cyanides, or thiols, in the presence of a suitable solvent and base.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine: The free base form without the hydrochloride salt.

    (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine acetate: An acetate salt form with different solubility and stability properties.

    (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine sulfate: A sulfate salt form used in specific industrial applications.

Uniqueness: (Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)8-13(11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCSKOBWRQZWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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